Talaporfin (sodium)
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Overview
Description
Talaporfin (sodium), also known as mono-L-aspartyl chlorin e6, is a chlorin-based photosensitizer used in photodynamic therapy (PDT). It absorbs red light at wavelengths of 664-667 nm, typically provided by a laser tuned to this wavelength. Talaporfin (sodium) is primarily used in the treatment of various cancers, including lung and esophageal cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Talaporfin (sodium) is synthesized through a series of chemical reactions involving chlorin e6 and L-aspartic acid. The process involves the esterification of chlorin e6 with L-aspartic acid, followed by purification steps to obtain the final product .
Industrial Production Methods: Industrial production of Talaporfin (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Talaporfin (sodium) undergoes various chemical reactions, including:
Reduction: Talaporfin (sodium) can be reduced under specific conditions, altering its photodynamic properties.
Substitution: Chemical modifications can be made to Talaporfin (sodium) to enhance its efficacy and reduce side effects.
Common Reagents and Conditions:
Oxidation: Light and oxygen are essential for the photodynamic activity of Talaporfin (sodium).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various chemical reagents can be employed to introduce functional groups.
Major Products Formed:
Scientific Research Applications
Talaporfin (sodium) has a wide range of scientific research applications, including:
Chemistry:
- Used as a photosensitizer in photochemical reactions to study the generation of reactive oxygen species .
Biology:
Medicine:
- Approved for the treatment of early-stage lung and esophageal cancers .
- Explored for its potential in treating other types of cancers and non-cancerous conditions .
Industry:
Mechanism of Action
Talaporfin (sodium) is compared with other photosensitizers used in photodynamic therapy, such as:
Porfimer sodium (Photofrin®): An earlier generation photosensitizer with a longer activation wavelength and higher phototoxicity.
Temoporfin (Foscan®): A second-generation photosensitizer with improved tissue penetration and reduced side effects.
Verteporfin (Visudyne®): Used primarily for treating age-related macular degeneration, with a different activation wavelength.
Uniqueness of Talaporfin (sodium):
Comparison with Similar Compounds
- Porfimer sodium
- Temoporfin
- Verteporfin
Talaporfin (sodium) stands out due to its unique properties, making it a valuable compound in the field of photodynamic therapy.
Properties
Molecular Formula |
C38H37N5Na4O9 |
---|---|
Molecular Weight |
799.7 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S,7Z)-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-7-[hydroxy(oxido)methylidene]-2,8,13,18-tetramethyl-3,21-dihydro-2H-porphyrin-5-yl]acetyl]amino]butanedioate |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,42,51-52H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 |
InChI Key |
KNFVIJFCQFJAMH-OBJGRMLXSA-J |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(/C(=C(/O)\[O-])/C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(O)[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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